Methyl (E)-6-methylhept-4-enoate
Overview
Description
Methyl (E)-6-methylhept-4-enoate is an organic compound belonging to the ester family It is characterized by its molecular structure, which includes a methyl ester group attached to a hept-4-enoate chain with a methyl substituent at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (E)-6-methylhept-4-enoate can be synthesized through several methods. One common approach involves the esterification of (E)-6-methylhept-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with minimal by-products. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl (E)-6-methylhept-4-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the hept-4-enoate chain can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether under reflux.
Substitution: Ammonia (NH3) in ethanol at elevated temperatures.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl (E)-6-methylhept-4-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and kinetics.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with ester functionalities.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl (E)-6-methylhept-4-enoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial in the metabolism of ester-containing drugs and compounds. The molecular targets and pathways involved include the active sites of esterase enzymes, which facilitate the cleavage of the ester bond through nucleophilic attack by water molecules.
Comparison with Similar Compounds
Methyl (E)-6-methylhept-4-enoate can be compared with other similar compounds such as:
Methyl (E)-2-methylbut-2-enoate: Similar ester functionality but with a shorter carbon chain.
Ethyl (E)-6-methylhept-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (E)-6-methylhex-4-enoate: Similar structure but with one less carbon in the chain.
Uniqueness: this compound is unique due to its specific chain length and the position of the double bond and methyl substituent. These structural features influence its reactivity and applications, making it distinct from other esters with different chain lengths or substituent positions.
Properties
IUPAC Name |
methyl (E)-6-methylhept-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)6-4-5-7-9(10)11-3/h4,6,8H,5,7H2,1-3H3/b6-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFUSBQFKQNUIR-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112375-56-1 | |
Record name | Hept-4-enoic acid, 6-methyl-, methyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112375561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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